molecular formula C14H14O2 B3047298 2,6-Dimethoxybiphenyl CAS No. 13732-86-0

2,6-Dimethoxybiphenyl

Cat. No.: B3047298
CAS No.: 13732-86-0
M. Wt: 214.26 g/mol
InChI Key: CKZBRKLFMRHHMA-UHFFFAOYSA-N
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Description

2,6-Dimethoxybiphenyl is an organic compound with the molecular formula C14H14O2. It is a derivative of biphenyl, where two methoxy groups are attached to the 2nd and 6th positions of the biphenyl structure. This compound is known for its stability and is used in various chemical reactions and industrial applications.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves large-scale methylation processes using dimethyl sulfate due to its efficiency and cost-effectiveness. The reaction is typically carried out under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,6-Dimethoxybiphenyl undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can yield biphenyl derivatives with different functional groups.

    Substitution: It participates in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.

    Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.

Major Products Formed:

    Oxidation: Quinones and other oxygenated biphenyl derivatives.

    Reduction: Various biphenyl derivatives with altered functional groups.

    Substitution: Halogenated, nitrated, or sulfonated biphenyl compounds.

Scientific Research Applications

2,6-Dimethoxybiphenyl is utilized in various scientific research applications:

Mechanism of Action

As a ligand, 2,6-dimethoxybiphenyl interacts with metal catalysts, influencing the stereochemistry and regioselectivity of metal-catalyzed reactions. This interaction enhances the efficiency and selectivity of catalytic processes, making it a valuable component in various chemical reactions .

Comparison with Similar Compounds

  • 2,6-Dihydroxybiphenyl
  • 2,6-Dimethylbiphenyl
  • 2,6-Dichlorobiphenyl

Uniqueness: 2,6-Dimethoxybiphenyl is unique due to its methoxy groups, which provide electron-donating properties. This enhances its reactivity in electrophilic aromatic substitution reactions and its effectiveness as a ligand in catalytic processes. Compared to its analogs, it offers distinct advantages in terms of stability and reactivity.

Properties

IUPAC Name

1,3-dimethoxy-2-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-15-12-9-6-10-13(16-2)14(12)11-7-4-3-5-8-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZBRKLFMRHHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358758
Record name 2,6-dimethoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13732-86-0
Record name 2,6-dimethoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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